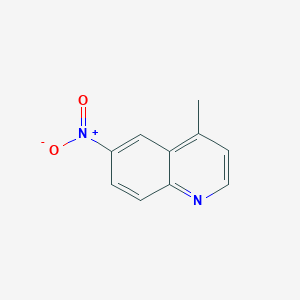

4-Methyl-6-nitroquinoline

CAS No.: 41037-30-3

Cat. No.: VC17451210

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41037-30-3 |

|---|---|

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 4-methyl-6-nitroquinoline |

| Standard InChI | InChI=1S/C10H8N2O2/c1-7-4-5-11-10-3-2-8(12(13)14)6-9(7)10/h2-6H,1H3 |

| Standard InChI Key | WWLAPGAGNRTWBB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

4-Methyl-6-nitroquinoline (C₁₀H₈N₂O₂) consists of a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring—substituted with a methyl group (-CH₃) at position 4 and a nitro group (-NO₂) at position 6. The molecular weight is calculated as 188.18 g/mol, though experimental data for this specific compound remain sparse .

Comparative Structural Data

The chlorine atom in the analog 2-chloro-4-methyl-6-nitroquinoline increases molecular weight and density compared to the non-chlorinated derivative .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for 4-methyl-6-nitroquinoline are documented, analogous nitroquinoline syntheses suggest plausible methods:

-

Nitration of 4-Methylquinoline:

Direct nitration using a nitric acid-sulfuric acid mixture could introduce the nitro group at position 6. Reaction conditions (e.g., temperature, stoichiometry) would determine regioselectivity. For example, the nitration of 6-methoxy-4-methylquinoline at 120°C with mixed acids yielded an 87% yield of the 8-nitro derivative , highlighting the sensitivity of nitration to substituent positioning. -

Skraup-Doebner-Von Miller Reaction:

Cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of oxidizing agents could construct the quinoline core, followed by nitration and methylation steps.

Industrial Scalability

Industrial production would likely optimize nitration conditions to minimize byproducts. Continuous flow reactors, as used in the synthesis of 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, could enhance yield and purity by precisely controlling reaction parameters.

Physicochemical Properties

Spectroscopic Characteristics

-

UV-Vis Absorption: Nitro groups typically induce strong absorption bands near 300–400 nm due to n→π* transitions.

-

NMR Spectroscopy: Expected signals include aromatic protons (δ 7.5–9.0 ppm), a methyl singlet (δ ~2.5 ppm), and nitro group deshielding effects.

Toxicological and Environmental Considerations

Carcinogenicity and Mutagenicity

4-Methylquinoline, the parent compound without the nitro group, is classified as a potential carcinogen due to liver tumor induction in male mice and skin tumor initiation in promotion studies . The nitro group in 4-methyl-6-nitroquinoline may alter metabolic pathways, potentially increasing reactivity.

Key Findings from Analog Studies:

-

Metabolism: 4-Methylquinoline undergoes hydroxylation and oxidation, producing DNA-reactive intermediates like 4-hydroxymethylquinoline . Nitro groups often undergo nitroreduction to form aryl hydroxylamines, which can form DNA adducts.

-

Mutagenicity: 4-Methylquinoline is mutagenic in Salmonella strains TA98 and TA100 . Nitro-substituted quinolines, such as 6-nitroquinoline, exhibit enhanced mutagenic activity due to nitro group participation in DNA intercalation and adduct formation.

Environmental Persistence

Quinoline derivatives are associated with coal processing and tobacco smoke . Nitro groups may increase environmental persistence due to reduced biodegradability, though photodegradation via nitro group cleavage is possible.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitroquinolines serve as precursors to antimalarial drugs (e.g., tafenoquine). 4-Methyl-6-nitroquinoline could hypothetically undergo nucleophilic substitution to introduce amino or alkoxy groups for drug development.

Material Science

Nitroaromatics are used in explosives and dyes. The methyl group in 4-methyl-6-nitroquinoline may stabilize crystalline structures, potentially aiding in energetic material formulations.

Future Research Directions

-

Synthetic Optimization: Develop regioselective nitration methods to improve yield.

-

Toxicokinetic Studies: Evaluate metabolic pathways and DNA adduct formation in vitro.

-

Environmental Monitoring: Assess biodegradation rates in soil and water systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume